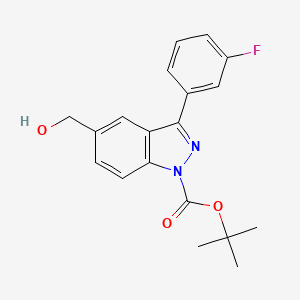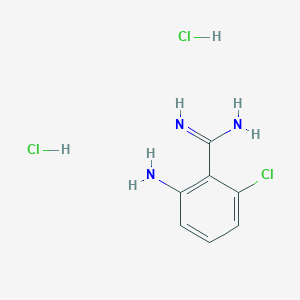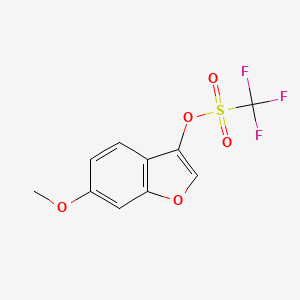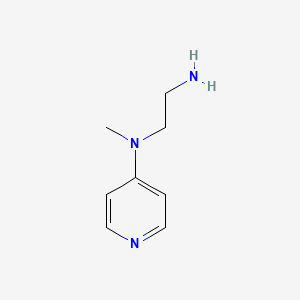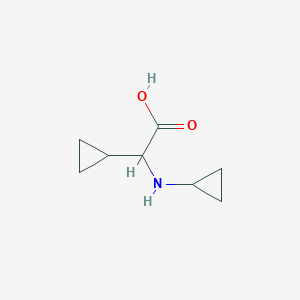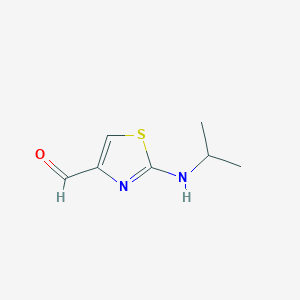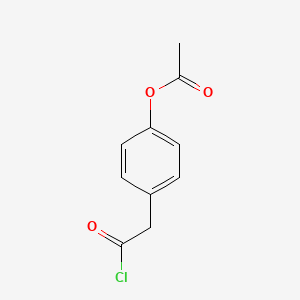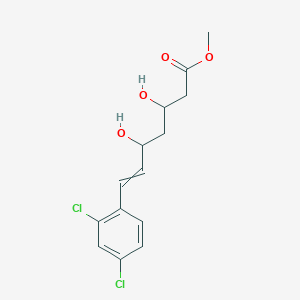
methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate: is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate typically involves multiple steps, starting from commercially available precursors. One common route involves the esterification of 7-(2,4-dichlorophenyl)-3,5-dihydroxy-6-heptenoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of continuous flow reactors allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The double bond in the heptenoate chain can be reduced to form a saturated ester.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding saturated ester.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its dichlorophenyl group is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory or antimicrobial agent. Research is ongoing to explore its efficacy and safety in these roles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets in biological systems. The dichlorophenyl group is known to bind to enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The hydroxyl groups and the ester moiety also contribute to the compound’s overall activity by enhancing its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
Comparison: methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and modifications. Compared to similar compounds, it offers greater versatility in synthetic applications and potential biological activities. The presence of both hydroxyl and ester groups enhances its reactivity and solubility, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H16Cl2O4 |
|---|---|
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
methyl 7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C14H16Cl2O4/c1-20-14(19)8-12(18)7-11(17)5-3-9-2-4-10(15)6-13(9)16/h2-6,11-12,17-18H,7-8H2,1H3 |
Clé InChI |
AXAHUFIYBWUQSB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(CC(C=CC1=C(C=C(C=C1)Cl)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Hexyloxy)phenyl]piperidin-4-OL](/img/structure/B8534701.png)

